molecular formula C13H9ClO2S2 B1302431 methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 255378-11-1

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No. B1302431
M. Wt: 296.8 g/mol
InChI Key: IOVNZFAPLKNBHT-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate” is a chemical compound with the molecular formula C13H9ClO2S2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.8 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

However, thieno[3,2-c]thiochromene derivatives, a class of compounds to which “methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate” belongs, have been studied for their potential applications. For example, some synthetic thiophene derivatives have shown inhibitory effects against certain organisms .

    Anticancer Activity

    • Thiochromene derivatives have shown potential as anticancer agents . However, the specific mechanisms of action and the types of cancer they may be effective against are not specified in the available literature.

    Antileishmanial Activity

    • Some thiochromene derivatives have demonstrated antileishmanial properties . Leishmaniasis is a disease caused by parasites of the Leishmania type.

    Anti-HIV Activity

    • Thiochromene derivatives have been studied for their potential anti-HIV properties . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection.

    Antibacterial Activity

    • These compounds have also shown antibacterial properties , which could make them useful in the development of new antibiotics.

    Antioxidant Activity

    • Thiochromene derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

    Hypoxia-Inducible Factor Hydroxylase Inhibiting Properties

    • Thiochromene derivatives have shown hypoxia-inducible factor hydroxylase inhibiting properties . This could have potential applications in the treatment of diseases related to hypoxia, or low oxygen levels.

    Antiviral Activity

    • Thienothiophene derivatives, which are structurally similar to thieno[3,2-c]thiochromene derivatives, have shown antiviral properties . This suggests that thieno[3,2-c]thiochromene derivatives might also have potential as antiviral agents.

    Antitumor Activity

    • Thienothiophene derivatives have demonstrated antitumor activities . Given the structural similarities, thieno[3,2-c]thiochromene derivatives could potentially have similar effects.

    Antiglaucoma Activity

    • Thienothiophene derivatives have been studied for their antiglaucoma properties . This suggests that thieno[3,2-c]thiochromene derivatives might also be useful in the treatment of glaucoma.

    Antimicrobial Activity

    • In addition to the antibacterial properties mentioned earlier, thienothiophene derivatives have also shown broader antimicrobial effects . This could potentially extend to thieno[3,2-c]thiochromene derivatives as well.

    Semiconductor Applications

    • Thienothiophene derivatives have been used in semiconductors, solar cells, and organic field effect transistors . Thieno[3,2-c]thiochromene derivatives, due to their similar structure, might also have potential in these areas.

    Electroluminescent Applications

    • Thienothiophene derivatives have been used in electroluminescent devices . This suggests that thieno[3,2-c]thiochromene derivatives might also have potential in this field.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNZFAPLKNBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372322
Record name Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

CAS RN

255378-11-1
Record name Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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